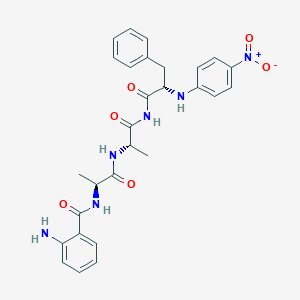

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

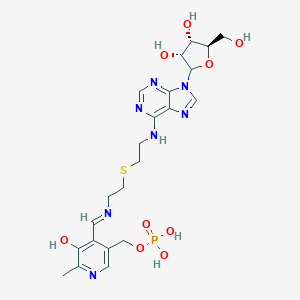

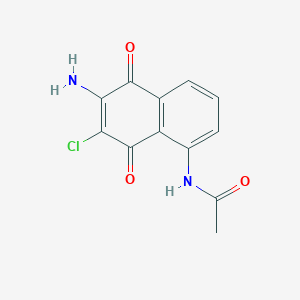

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide (also known as Glycyl-L-phenylalanyl-L-alanyl-L-phenylalanyl-4-nitroanilide) is a peptide substrate used in biochemical assays to test for the activity of proteases. This peptide substrate is widely used in scientific research, particularly in the field of enzymology, to study the mechanism of action of proteases and their inhibitors.

Mécanisme D'action

The mechanism of action of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups by the protease. This cleavage results in the release of the 4-nitroaniline group, which can be detected by spectroscopic methods. The rate of cleavage of the peptide substrate is directly proportional to the activity of the protease.

Effets Biochimiques Et Physiologiques

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide has no known biochemical or physiological effects on living organisms. This peptide substrate is used solely for in vitro biochemical assays.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in lab experiments include its high sensitivity, specificity, and ease of use. The peptide substrate is readily available and relatively inexpensive, making it a popular choice for enzymatic assays. However, the limitations of using this peptide substrate include its susceptibility to interference from other compounds and its potential to be cleaved by non-specific proteases.

Orientations Futures

For the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in scientific research include the development of new protease inhibitors and the screening of potential drug candidates. In addition, the peptide substrate may be used in the development of new diagnostic assays for protease activity in biological samples. Furthermore, the use of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide in combination with other substrates may enable the simultaneous measurement of multiple protease activities in a single assay.

Méthodes De Synthèse

The synthesis of N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide involves the condensation of four amino acids: glycine, phenylalanine, alanine, and phenylalanine, with the 4-nitroanilide group. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing this peptide substrate, which involves the sequential coupling of amino acids onto a solid support.

Applications De Recherche Scientifique

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide is widely used in scientific research to study the activity of proteases, particularly serine proteases, and their inhibitors. This peptide substrate is commonly used in assays to measure the activity of trypsin, chymotrypsin, and elastase, among others. In addition, it is used in the development of new protease inhibitors and in the screening of potential drug candidates.

Propriétés

Numéro CAS |

115664-72-7 |

|---|---|

Nom du produit |

N-Anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |

Formule moléculaire |

C28H30N6O6 |

Poids moléculaire |

546.6 g/mol |

Nom IUPAC |

2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H30N6O6/c1-17(31-27(37)22-10-6-7-11-23(22)29)25(35)30-18(2)26(36)33-28(38)24(16-19-8-4-3-5-9-19)32-20-12-14-21(15-13-20)34(39)40/h3-15,17-18,24,32H,16,29H2,1-2H3,(H,30,35)(H,31,37)(H,33,36,38)/t17-,18-,24-/m0/s1 |

Clé InChI |

IVCMNEDRMAEVDD-XFAGBWLFSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(=O)C(CC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3N |

Autres numéros CAS |

115664-72-7 |

Synonymes |

Ant-Ala-Ala-Phe-4NA N-anthraniloyl-alanyl-alanyl-phenylalanyl-4-nitroanilide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)